molecular formula C17H16N2O3 B2985909 N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide CAS No. 1444377-84-7

N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide

Cat. No.: B2985909
CAS No.: 1444377-84-7
M. Wt: 296.326
InChI Key: ONBMHCKHKBYRNJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanomethyl group attached to the nitrogen atom and a 3-(4-phenoxyphenoxy)propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide typically involves the following steps:

    Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of a suitable precursor, such as 4-phenoxyphenol, with a halogenated propanamide derivative.

    Cyanomethylation: The intermediate product undergoes cyanomethylation, where a cyanomethyl group is introduced to the nitrogen atom of the amide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry: Industrially, this compound can be utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanomethyl group and the phenoxyphenoxy moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    Ethyl N-[2-(4-phenoxyphenoxy)ethyl]-carbamate: This compound shares the phenoxyphenoxy moiety but differs in the presence of an ethyl carbamate group.

    2-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine: Another similar compound with a phenoxyphenoxy structure, but with a pyridine ring and ethoxy group.

Uniqueness: N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide is unique due to the presence of the cyanomethyl group attached to the nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(cyanomethyl)-3-(4-phenoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c18-11-12-19-17(20)10-13-21-14-6-8-16(9-7-14)22-15-4-2-1-3-5-15/h1-9H,10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBMHCKHKBYRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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